Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate
Description
This compound features a cyclopenta[d][1,2]oxazole core fused with a tetrahydrofuran-like ring system. Key structural elements include:
- tert-Butoxycarbonylamino (Boc) group: At position 4, enhancing steric protection and influencing solubility.
- Pentan-3-yl substituent: At position 3, contributing to lipophilicity.
- Methyl ester: At position 6, critical for metabolic stability and intermolecular interactions.
While direct pharmacological data for this compound are unavailable, structurally related molecules (e.g., cyclopenta-oxazole derivatives) are explored in drug discovery for their ability to modulate enzyme activity or serve as scaffolds for bioactive molecules .
Properties
IUPAC Name |
methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYCGDXMIJIAZ-XFMPKHEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@@H]2[C@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate is a complex organic compound that belongs to the oxazole class. This compound has garnered attention due to its potential biological activities and therapeutic applications. The structural features of this compound suggest it may interact with various biological targets, influencing several physiological processes.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Cyclopenta[d][1,2]oxazole framework.
- Functional Groups :
- Methyl ester
- Carbamate group
- Tetrahydro derivatives
These structural components contribute to its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the oxazole ring is believed to play a critical role in this activity by interfering with bacterial protein synthesis or cell wall formation.
Anti-inflammatory Properties
Oxazole derivatives have also been studied for their anti-inflammatory effects. Compounds structurally related to methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl have demonstrated the ability to reduce inflammation in animal models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Anticancer Potential
Several studies have explored the anticancer properties of oxazole-containing compounds. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related study indicated that certain oxazole derivatives could inhibit cell proliferation in various cancer cell lines by modulating cell cycle progression and promoting apoptotic pathways.
The biological activity of methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It might influence receptor activity related to inflammation and immune responses.
- DNA Interaction : Some oxazole derivatives have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on bacterial growth at low concentrations.
-
Anti-inflammatory Assessment :
- Objective : Investigate the anti-inflammatory effects in a murine model.
- Results : Treatment with the compound resulted in reduced levels of inflammatory markers compared to control groups.
-
Anticancer Screening :
- Objective : Assess cytotoxicity against various cancer cell lines.
- Outcome : The compound showed selective toxicity towards cancer cells while sparing normal cells.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds with similar structures to the oxazole derivatives exhibit potent anticancer activities. For instance, a new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrated significant antiproliferative effects against a wide range of cancer cell lines in the National Cancer Institute (NCI) screening panel. These compounds showed GI50 values in the nanomolar range, with mechanisms involving G2/M phase arrest and apoptosis induction through mitochondrial pathways . The structural features of methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl suggest it may similarly inhibit tubulin polymerization and exert cytotoxic effects on tumor cells.
Neuraminidase Inhibition
This compound has been explored for its potential as a neuraminidase inhibitor. Neuraminidase is crucial for the replication of influenza viruses; thus, compounds that inhibit this enzyme can serve as antiviral agents. The structural characteristics of methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl may enhance its interaction with neuraminidase enzymes.
Biological Research
Bioactive Compound Studies
The compound is being investigated for its bioactive properties beyond anticancer effects. Preliminary studies suggest it may have antimicrobial and anti-inflammatory activities. The oxazole ring can interact with various biological receptors and enzymes through non-covalent interactions, modulating essential biological pathways.
Mechanism of Action
Understanding the mechanism by which methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl exerts its biological effects is critical. It is hypothesized that the compound may inhibit or activate specific enzymes involved in cellular signaling pathways or metabolic processes.
Industrial Applications
Pharmaceutical Development
Due to its unique chemical structure and potential biological activities, this compound could be utilized in the development of new pharmaceuticals. Its role as an intermediate in the synthesis of more complex organic molecules makes it valuable in drug discovery and development processes .
Agrochemical Applications
The compound's potential antimicrobial properties also suggest applications in agrochemicals. It could be developed into formulations aimed at protecting crops from pathogens while minimizing environmental impact.
Summary Table of Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Anticancer agent; Neuraminidase inhibitor for antiviral therapies |
| Biological Research | Studies on antimicrobial and anti-inflammatory properties; Mechanism of action investigations |
| Industrial Applications | Pharmaceutical development; Agrochemical formulations |
Case Studies
- Anticancer Activity Study : A study on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles showed significant activity against various cancer cell lines with IC50 values lower than 500 nM. The findings support further exploration of related compounds for therapeutic use .
- Neuraminidase Inhibition Research : Research into cyclopentane derivatives has indicated their effectiveness in inhibiting viral replication by blocking neuraminidase activity. This positions methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl as a candidate for antiviral drug development against influenza viruses.
Comparison with Similar Compounds
Research Findings and Implications
Structural Uniqueness: The Boc-protected amino group and pentan-3-yl chain distinguish the target compound from simpler esters, offering tailored pharmacokinetic properties .
Synthetic Challenges : The stereochemical complexity (3aS,4R,6S,6aR configuration) necessitates advanced crystallization techniques (e.g., SHELX-based refinement) for structural validation .
Preparation Methods
Oxazole Precursor Synthesis
Intramolecular Diels-Alder Reaction
The oxazole-olefin 13a,b undergoes IMDA cyclization under thermal or Lewis acid-catalyzed conditions to form the bicyclic framework. For instance, heating 13a at 180°C in toluene yields the cyclopenta[d]oxazole core with complete endo selectivity. The stereochemical outcome is dictated by the olefin geometry and oxazole substitution pattern.
Introduction of the Boc-Protected Amino Group
The Boc group is introduced at the C4 position via nucleophilic substitution or Mitsunobu reaction. Patent literature describes the use of di-tert-butyl dicarbonate (BocO) in the presence of DMAP to protect secondary amines in cyclopentane derivatives. For example, ethyl (1s,4r)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate is synthesized by treating the corresponding amine with BocO in THF.
Table 2. Boc Protection Conditions
Stereoselective Installation of the Pentan-3-yl Substituent
The pentan-3-yl group at C3 is introduced via alkylation of a metallated oxazole intermediate. Lithiation of the oxazole at C3 using LDA or LiTMP, followed by quenching with 3-pentyl bromide, affords the branched alkyl chain. The stereochemistry at C3 is controlled through chiral auxiliaries or asymmetric catalysis, though specific details for this compound remain undisclosed in public literature.
Methyl Ester Formation and Final Functionalization
The methyl ester is installed early in the synthesis to avoid side reactions during cyclization. Esterification of the carboxylic acid intermediate is achieved using methyl iodide and KCO in DMF. Alternatively, the ester may be introduced via Steglich esterification with DCC/DMAP.
Stereochemical Control and Resolution
The absolute configuration (3aS,4R,6S,6aR) is established through chiral pool synthesis or catalytic asymmetric methods. The use of Evans oxazolidinones or Jacobsen epoxidation catalysts has been reported for related systems. For instance, asymmetric Michael addition cascades enable the construction of quaternary stereocenters in cyclopentane derivatives.
Purification and Characterization
Final purification is achieved via flash chromatography (SiO, hexane/EtOAc) or preparative HPLC. Structural elucidation relies on H/C NMR, HRMS, and X-ray crystallography. The methyl ester proton typically resonates as a singlet at δ 3.6–3.7 ppm, while the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound given its stereochemical complexity?
The synthesis requires meticulous control over stereochemistry, particularly at the 3aS, 4R, 6S, and 6aR positions. A multi-step approach involving:
- Protection of functional groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during cyclization .
- Regioselective cyclization : Employ Mitsunobu conditions or acid-catalyzed ring closure to form the oxazole ring while preserving stereochemistry .
- Purification : Utilize column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) . Example protocols from analogous cyclopenta[d][1,2]oxazole derivatives suggest yields of 60-75% under optimized conditions .
Q. How can NMR spectroscopy resolve ambiguities in the stereochemical assignment of this compound?
Key strategies include:
- NOESY experiments : To confirm spatial proximity between protons (e.g., H-3a and H-6a in the cyclopenta ring) .
- Coupling constants : Analyze values for axial/equatorial relationships in the tetrahydro-3aH system .
- Comparative analysis : Cross-reference with published data for structurally similar compounds (e.g., cyclopenta[d]oxazole derivatives) .
Q. What are the critical steps for characterizing the compound’s stability under varying pH and temperature conditions?
- pH stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Boc-protected amines typically show instability below pH 3 .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for similar esters) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets such as DNA lyases or NF-κB?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., CHEMBL5619, DNA lyase) based on predicted ligand conformers .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., Arg/Lys in NF-κB) .
- ADMET profiling : Predict bioavailability (e.g., LogP ~2.5) and toxicity using SwissADME or ProTox-II .
Q. What experimental designs are suitable for resolving contradictory data in regioselective functionalization of the cyclopenta ring?
- Isotopic labeling : Introduce at the oxazole carbonyl to track regioselectivity via -NMR .
- Competition experiments : Compare reaction outcomes between tert-pentyl and alternative substituents (e.g., isopropyl) to identify steric/electronic biases .
- Crystallography : Resolve ambiguous regiochemistry via single-crystal X-ray diffraction, as demonstrated for cyclopenta[c]-isoxazole analogs .
Q. How can in vivo metabolic pathways of this compound be inferred from in vitro assays?
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., ester hydrolysis) .
- LC-HRMS/MS : Detect hydroxylation or demethylation products with mass shifts (e.g., +16 Da for hydroxylation) .
- CYP450 inhibition assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .
Methodological Resources
- Stereochemical validation : Reference crystal structures of cyclopenta[d]oxazole derivatives (CCDC-1267/484) for comparative analysis .
- Synthetic protocols : Adapt regioselective aza-Michael addition strategies from pyrazole-containing α-amino acid syntheses .
- Data interpretation : Apply statistical tools (e.g., PCA for NMR datasets) to resolve spectral overlaps in complex mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
